N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide
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Overview
Description
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chlorophenyl group, a thiadiazole ring, and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE typically involves multiple steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid using methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then treated with hydrazine hydrate to yield 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is converted into sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: Finally, the sulfonyl chloride reacts with 2,2-dimethylpropanamide in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with different substituents replacing the chlorine atom.
Scientific Research Applications
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antiviral, antibacterial, and antifungal properties.
Agricultural Science: The compound shows promise as a pesticide or herbicide due to its bioactivity against various plant pathogens.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole ring and chlorophenyl group but lacks the dimethylpropanamide moiety.
N-(5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl)acetamide: Similar structure with a methylphenyl group instead of chlorophenyl and acetamide instead of dimethylpropanamide.
Uniqueness
N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H16ClN3OS2 |
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Molecular Weight |
341.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H16ClN3OS2/c1-14(2,3)11(19)16-12-17-18-13(21-12)20-8-9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,16,17,19) |
InChI Key |
KWPCGSYYWUTAEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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